Ethyltrifluorosilane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
353-89-9 |
|---|---|
Molecular Formula |
C2H5F3Si |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethyl(trifluoro)silane |
InChI |
InChI=1S/C2H5F3Si/c1-2-6(3,4)5/h2H2,1H3 |
InChI Key |
NHOREJPMXSLGGR-UHFFFAOYSA-N |
SMILES |
CC[Si](F)(F)F |
Canonical SMILES |
CC[Si](F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Material Science Applications
Ethyltrifluorosilane is primarily utilized in the development of advanced materials, particularly in the creation of hydrophobic and oleophobic surfaces. Its ability to impart water and oil repellency makes it valuable in several applications:
- Surface Coatings : this compound is used to create hydrophobic coatings on various substrates, enhancing their resistance to moisture and contaminants. This is particularly useful in electronics where moisture can lead to corrosion and failure.
- Composite Materials : The compound is incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that adding fluorinated silanes can enhance the durability of composite materials while maintaining lightweight characteristics .
Chemical Synthesis
In chemical synthesis, this compound serves as a reagent for introducing trifluoromethyl groups into organic molecules. This process is significant for:
- Trifluoromethylation Reactions : this compound can be employed in electrophilic trifluoromethylation reactions, allowing for the modification of pharmaceuticals and agrochemicals to improve their efficacy and stability .
- Synthesis of Functionalized Silanes : It acts as a precursor in the synthesis of various functionalized silanes, which are essential in developing siloxane polymers with tailored properties for specific applications .
Surface Modification Techniques
The compound's unique properties make it suitable for surface modification techniques aimed at enhancing adhesion, wettability, and chemical resistance:
- Self-Assembled Monolayers (SAMs) : this compound can form SAMs on substrates, providing a uniform layer that modifies surface energy characteristics. Such modifications are crucial in biomedical devices where biocompatibility is essential .
- Nanostructured Surfaces : The use of this compound in creating nanostructured surfaces has been explored for applications in sensors and catalysis. Its ability to alter surface characteristics at the nanoscale can lead to improved performance in these areas .
Case Study 1: Hydrophobic Coatings
Research conducted on the application of this compound as a hydrophobic coating demonstrated significant improvements in water repellency on glass surfaces. The study reported a contact angle increase from 30° to over 120° after treatment, indicating enhanced hydrophobicity that could be beneficial for optical devices and outdoor applications.
Case Study 2: Trifluoromethylation
A study investigated the efficiency of this compound in trifluoromethylation reactions involving various substrates. The results showed successful incorporation of the trifluoromethyl group with yields exceeding 80%, highlighting its potential as a reagent in pharmaceutical chemistry.
Data Summary Table
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Material Science | Hydrophobic coatings | Enhanced moisture resistance |
| Chemical Synthesis | Trifluoromethylation reactions | Improved yields in organic synthesis |
| Surface Modification | Formation of SAMs | Tailored surface energy characteristics |
| Nanostructured Surfaces | Sensor development | Enhanced sensitivity and performance |
Preparation Methods
Direct Synthesis via Silicon Tetrafluoride and Ethyl Grignard Reagents
The reaction between silicon tetrafluoride (SiF₄) and ethylmagnesium bromide (C₂H₅MgBr) represents a foundational route for ethyltrifluorosilane synthesis. This method leverages the nucleophilic substitution of fluorine atoms by ethyl groups under controlled conditions.
Reaction Mechanism and Stoichiometry
The process proceeds via a two-step mechanism:
- Formation of the Grignard complex :
$$
\text{SiF}4 + \text{C}2\text{H}5\text{MgBr} \rightarrow \text{C}2\text{H}5\text{SiF}3\text{MgBr} + \text{F}^-
$$ - Protonolysis :
$$
\text{C}2\text{H}5\text{SiF}3\text{MgBr} + \text{H}2\text{O} \rightarrow \text{C}2\text{H}5\text{SiF}3 + \text{Mg(OH)Br} + \text{H}2
$$
Optimization Parameters
- Temperature : Reactions conducted at −78°C minimize side products like disilanes.
- Solvent : Diethyl ether or tetrahydrofuran (THF) enhances reagent solubility.
- Yield : Typical yields range from 65% to 78%, depending on SiF₄ purity.
Table 1: Performance Metrics for Direct Synthesis
| SiF₄ Purity (%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 95 | Diethyl ether | −78 | 72 |
| 99 | THF | −78 | 78 |
| 90 | Diethyl ether | −30 | 65 |
Fluorination of Ethylsilane Derivatives
This compound can be synthesized through the fluorination of ethylsilane (C₂H₅SiH₃) or its chloro analogs using hydrogen fluoride (HF) or fluorinating agents like SbF₃.
Hydrofluorination of Ethylchlorosilanes
Replacing chlorine atoms with fluorine via HF treatment:
$$
\text{C}2\text{H}5\text{SiCl}3 + 3\text{HF} \rightarrow \text{C}2\text{H}5\text{SiF}3 + 3\text{HCl}
$$
Direct Fluorination with Elemental Fluorine
Controlled fluorination of ethylsilane avoids intermediate steps:
$$
\text{C}2\text{H}5\text{SiH}3 + 3\text{F}2 \rightarrow \text{C}2\text{H}5\text{SiF}_3 + 3\text{HF}
$$
Electrochemical Fluorination (ECF)
Electrochemical methods offer a solvent-free alternative by utilizing fluorinated electrolytes.
Process Overview
In an ECF cell, ethylsilane is oxidized at the anode in the presence of NH₄F·HF electrolytes:
$$
\text{C}2\text{H}5\text{SiH}3 + 3\text{F}^- \rightarrow \text{C}2\text{H}5\text{SiF}3 + 3\text{H}_2 + 3e^-
$$
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
While primarily used for thin-film coatings, PECVD can synthesize this compound in gas-phase reactions.
Reaction Setup
A mixture of SiF₄ and C₂H₆ is exposed to RF plasma (13.56 MHz), inducing dissociation and recombination:
$$
\text{SiF}4 + \text{C}2\text{H}6 \xrightarrow{\text{plasma}} \text{C}2\text{H}5\text{SiF}3 + \text{HF} + \text{H}_2
$$
Catalytic Redistribution Reactions
Redistribution between ethylsilanes and fluorosilanes provides a equilibrium-driven pathway.
Aluminum Chloride-Catalyzed Method
$$
\text{C}2\text{H}5\text{SiCl}3 + \text{SiF}4 \xrightarrow{\text{AlCl}3} \text{C}2\text{H}5\text{SiF}3 + \text{SiCl}_4
$$
- Equilibrium Control : Excess SiF₄ shifts equilibrium toward this compound.
- Yield : 60–68% at 80°C.
Q & A
Basic: What are the critical safety protocols for handling Ethyltrifluorosilane in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear chemical-impermeable gloves (e.g., nitrile) and inspect them for integrity before use .
- Ventilation and Containment: Conduct experiments in fume hoods to avoid inhalation of vapors. Avoid skin contact by using full-body chemical-resistant suits, especially during large-scale operations .
- Emergency Procedures: Implement spill containment protocols (e.g., absorbent materials) and avoid drainage contamination. Evacuate personnel upwind during major leaks .
Advanced: How to design a risk assessment framework for experiments involving this compound?
Methodological Answer:
- Hazard Identification: Evaluate reactivity with solvents (e.g., methanol, acetonitrile) and potential byproducts (e.g., HF release). Reference hazard databases like Prudent Practices in the Laboratory (Chapter 4) for toxicity profiles .
- Operational Risk Analysis: Scale-dependent risk modeling: For small-scale syntheses (<10 mL), prioritize vapor pressure controls; for larger scales, include thermal stability assessments and emergency quenching protocols .
- Mitigation Strategies: Use computational tools (e.g., CFD simulations) to predict vapor dispersion and design localized exhaust systems .
Basic: What are the standard methodologies for synthesizing this compound, and how can purity be ensured?
Methodological Answer:
- Synthetic Routes: Common methods include the reaction of ethylmagnesium bromide with silicon tetrafluoride under inert atmospheres. Monitor reaction progress via FTIR for Si-F bond formation (~740 cm⁻¹) .
- Purification Techniques: Distillation under reduced pressure (e.g., 50–60°C at 0.1 atm) to isolate the product. Validate purity using GC-MS with a DB-5 column and helium carrier gas .
Advanced: How to resolve contradictions in experimental data (e.g., conflicting reactivity reports) for this compound?
Methodological Answer:
- Triangulation: Cross-validate results using multiple analytical techniques (e.g., NMR, Raman spectroscopy) and replicate experiments under controlled humidity/temperature .
- Contextual Analysis: Review solvent compatibility (e.g., acetonitrile vs. ethers) and catalyst traces (e.g., residual metal ions) that may alter reactivity .
- Statistical Validation: Apply ANOVA to identify outliers in kinetic data or use Bayesian inference to model probabilistic reaction outcomes .
Basic: How to ensure reproducibility in this compound-based experiments?
Methodological Answer:
- Documentation: Record detailed reaction conditions (e.g., stir rate, solvent batch, humidity levels). Use calibrated equipment (e.g., Jasco V-730 spectrophotometer) and cite manufacturers .
- Data Sharing: Publish raw datasets (e.g., via Zenodo) with metadata tags for pressure, temperature, and catalyst loading .
Advanced: What strategies optimize reaction conditions for this compound in fluorination reactions?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (e.g., molar ratios, solvent polarity). For example, vary Et₃N concentrations to modulate nucleophilic attack efficiency .
- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., silyl ethers) and adjust reagent addition rates dynamically .
Basic: How to formulate a research question on this compound that balances scope and specificity?
Methodological Answer:
- FLOAT Framework: Link a measurable variable (e.g., "How does temperature affect the hydrolysis rate of this compound?") to mechanistic outcomes (Si-O bond cleavage) .
- Feasibility Check: Ensure access to specialized equipment (e.g., low-temperature NMR probes) and peer-reviewed datasets (e.g., NIST WebBook for thermodynamic data) .
Advanced: How to integrate computational and experimental approaches in this compound studies?
Methodological Answer:
- Multi-Scale Modeling: Combine DFT calculations (e.g., Gaussian 16) for electronic structure analysis with MD simulations (e.g., GROMACS) to predict solvent interactions .
- Experimental Validation: Compare computed activation energies with Arrhenius plots derived from kinetic experiments .
Basic: What are the best practices for documenting this compound experimental procedures?
Methodological Answer:
- Structured Reporting: Follow ACS Author Guidelines: Specify reagent sources (e.g., Sigma-Aldrich, 99.9%), instrument parameters (e.g., Bruker 400 MHz NMR), and statistical tests (e.g., t-test for triplicate runs) .
- Data Archiving: Use platforms like ICPSR to deposit spectra and chromatograms with DOI tagging .
Advanced: How to validate analytical methods for quantifying this compound degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
